N,N-diethyl-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of novel compounds with the morpholine and pyrimidine structure, similar to N,N-diethyl-6-morpholinopyrimidine-4-carboxamide, have demonstrated significant antimicrobial properties. A study by Devarasetty et al. (2019) synthesized novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, including morpholine substituted dihydropyrimidone carboxamides, which showed potent antimicrobial activity against a range of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Cancer Research
In cancer research, compounds structurally related to this compound have been synthesized and tested for their potential as antitumor agents. For instance, a study on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, incorporating morpholino groups, demonstrated substantial cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Molecular Interaction Studies
Several studies have focused on the interaction of morpholino-pyrimidine derivatives with biological targets. For example, the crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide bound to DNA provided insights into the structure-activity relationships of acridinecarboxamide topoisomerase poisons, suggesting a mechanism for the inhibition of topoisomerase activity and potential applications in targeting DNA replication and repair mechanisms in cancer therapy (Adams, Guss, Denny, & Wakelin, 2002).
Mechanism of Action
Target of Action
It is suggested that this compound might interact with peroxidases, such as horseradish peroxidase or myeloperoxidase (mpo), which are abundant in immune cells and also present in the central nervous system .
Mode of Action
It is hypothesized that this compound could be metabolized by peroxidases to form various metabolites . The reactions of this compound with the peroxidases were found to be chemiluminescent and sensitive to inhibition by reactive oxygen scavengers, indicating the involvement of the classic peroxidase cycle .
Biochemical Pathways
It is suggested that this compound might be involved in a new alternative metabolic pathway catalyzed by peroxidases .
Result of Action
It is suggested that this compound might lead to the formation of various metabolites through its interaction with peroxidases .
Properties
IUPAC Name |
N,N-diethyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVCDEUPYQCORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.